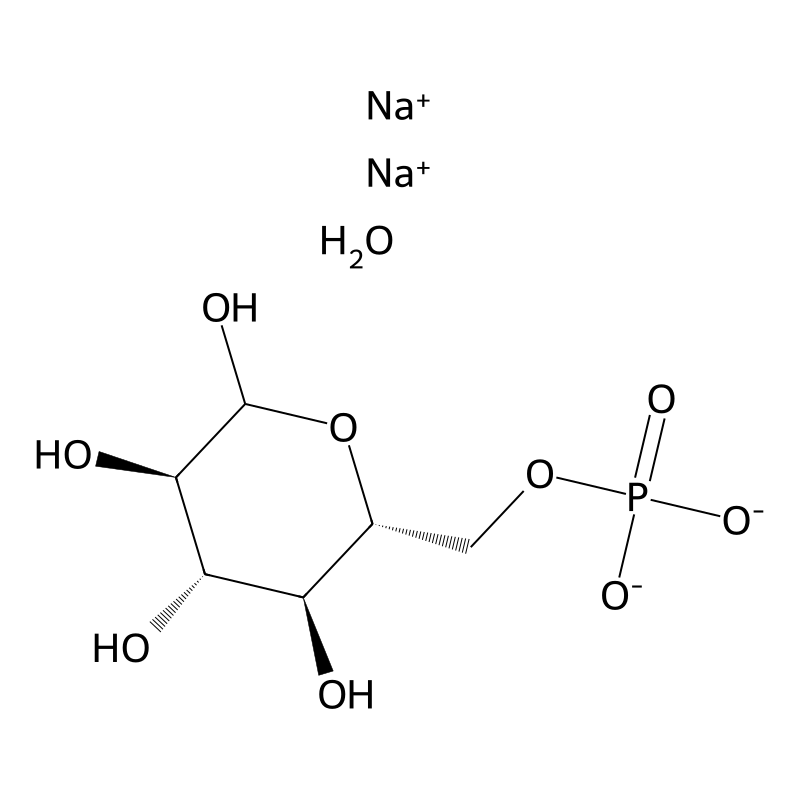disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Metabolic Studies
G6P serves as a vital intermediate in two key metabolic pathways: glycolysis and the pentose phosphate pathway [].
Glycolysis
G6P is the first committed step in glycolysis, the process by which cells convert glucose into pyruvate for energy production []. Studying G6P levels and its regulation within this pathway helps researchers understand cellular energy metabolism and its link to diseases like cancer, where altered glycolysis is observed [].
Pentose Phosphate Pathway
G6P can also be channeled into the pentose phosphate pathway, which generates nucleotides for DNA and RNA synthesis and reduces glutathione, an essential antioxidant []. Research utilizing G6P explores its role in cell proliferation, differentiation, and the cellular response to oxidative stress [].
Enzyme Activity and Regulation
G6P serves as a substrate for various enzymes, and its concentration influences their activity. Studying how G6P levels affect these enzymes provides insights into cellular regulation mechanisms.
Glucose-6-phosphate dehydrogenase (G6PD)
This enzyme catalyzes the first step in the pentose phosphate pathway. The activity of G6PD is tightly regulated by G6P levels, providing a feedback mechanism to control the pathway's flux [].
Glucokinase
This enzyme phosphorylates glucose to form G6P. Studying how G6P levels influence glucokinase activity helps researchers understand how cells maintain glucose homeostasis [].
Cellular Signaling
Recent research suggests G6P might play a role in cellular signaling pathways beyond its metabolic function. Studies have shown that G6P can interact with proteins involved in cell growth, survival, and stress response, although the exact mechanisms are still under investigation [].
Disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate is a complex organic compound that belongs to the class of nucleotides. It features a disodium salt form of a phosphorylated sugar derivative, which is characterized by its unique stereochemistry and hydroxyl functionalities. The molecular formula is , and it is recognized for its role as a flavor enhancer in food applications.
The compound is typically encountered as a white crystalline powder and is soluble in water. Its structure includes a sugar moiety (specifically, a tetrahydroxy oxane) linked to a phosphate group, which imparts significant biological activity and functional properties.
- Hydrolysis: The phosphate group can undergo hydrolysis in aqueous solutions, leading to the formation of free phosphoric acid and the corresponding sugar derivative.
- Esterification: The hydroxyl groups on the sugar can react with acids to form esters, which may alter the solubility and bioactivity of the compound.
- Redox Reactions: Depending on the conditions, the sugar moiety may also participate in oxidation-reduction reactions.
This compound exhibits significant biological activity primarily due to its role as a nucleotide derivative. It is known to enhance flavor profiles in food products by providing umami taste when used in conjunction with other flavor enhancers like monosodium glutamate and disodium inosinate.
In addition to its flavor-enhancing properties, disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate may also exhibit antioxidant properties due to the presence of multiple hydroxyl groups that can scavenge free radicals.
The synthesis of disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate can be achieved through several methods:
- Phosphorylation of Sugars: The sugar precursor can be phosphorylated using phosphorus oxychloride or phosphoric acid under controlled conditions to introduce the phosphate group.
- Neutralization Reaction: After phosphorylation, the resulting acid can be neutralized with sodium hydroxide to yield the disodium salt form.
- Crystallization: The final product can be purified through crystallization from aqueous solutions to obtain the hydrate form.
Disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate has several applications:
- Food Industry: Primarily used as a flavor enhancer in processed foods.
- Nutraceuticals: Potentially utilized in dietary supplements for its biological activity.
- Pharmaceuticals: Investigated for possible roles in drug formulations due to its biochemical properties.
Disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate shares structural and functional similarities with several other compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Disodium Guanylate | C10H12N5Na2O8P | Derived from guanosine monophosphate; enhances umami flavor |
| Disodium Inosinate | C10H11N4Na2O8P | Often used alongside monosodium glutamate for synergistic effects |
| Disodium Phosphate | Na2HPO4 | Used as a buffering agent and emulsifier in food products |
Uniqueness
The uniqueness of disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate lies in its specific stereochemistry and hydroxyl functional groups that provide distinct flavor-enhancing properties compared to other similar compounds. Its ability to act effectively in low concentrations while contributing to health benefits adds to its appeal in both culinary and nutritional applications.








